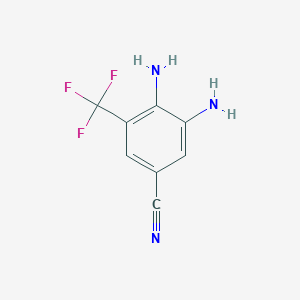

3,4-Diamino-5-(trifluoromethyl)benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3,4-Diamino-5-(trifluoromethyl)benzonitrile” is a chemical compound with the molecular formula C8H6F3N3 . It has a molecular weight of 201.15 .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzonitrile core with amino (-NH2) groups attached at the 3rd and 4th positions and a trifluoromethyl (-CF3) group attached at the 5th position .Physical And Chemical Properties Analysis

The predicted boiling point of “this compound” is 343.2±42.0 °C, and its predicted density is 1.44±0.1 g/cm3 . The compound has a predicted pKa value of 1.13±0.10 .Applications De Recherche Scientifique

High Voltage Lithium Ion Battery Electrolytes

A study by Huang et al. (2014) explored the use of 4-(Trifluoromethyl)-benzonitrile as a novel electrolyte additive for lithium nickel manganese oxide cathodes in high-voltage lithium-ion batteries. The additive significantly improved the cyclic stability of the cathode, demonstrating the potential of trifluoromethyl benzonitrile derivatives in enhancing battery performance (Huang et al., 2014).

Continuous Flow Chemical Synthesis

Dunn et al. (2018) discussed the iodination of 4-fluoro-2-(trifluoromethyl)benzonitrile via C–H lithiation under continuous flow conditions. The research highlighted efficient base screening and process development for producing 3-iodo regioisomer, showcasing the utility of trifluoromethyl benzonitrile derivatives in synthetic organic chemistry (Dunn et al., 2018).

Heterocyclic Disazo Dyes Synthesis

Tsai and Wang (2007) presented the synthesis of pyrazolo[1,5-a]pyrimidine heterocyclic disazo dyes from hetarylmalononitriles, including benzothiazolylmalononitrile. These dyes' solvatochromic behavior was evaluated, demonstrating the application of trifluoromethyl benzonitrile derivatives in developing new materials with specific optical properties (Tsai & Wang, 2007).

Efficient Synthetic Process for Derivatives

Li et al. (2009) developed an efficient and nonchromatographic process for the multihundred gram production of 4,5-Diamino-2-(trifluoromethyl)benzonitrile, demonstrating the scalability of synthetic methods for producing this class of compounds for further research applications (Li et al., 2009).

Charge Transfer State Determination in Photochemistry

A study by Techert and Zachariasse (2004) determined the molecular structure of photoexcited crystalline 4-(diisopropylamino)benzonitrile using time-resolved X-ray diffraction. This research contributes to understanding the charge transfer states in photochemistry, highlighting the role of trifluoromethyl benzonitrile derivatives in advanced spectroscopic analyses (Techert & Zachariasse, 2004).

Propriétés

IUPAC Name |

3,4-diamino-5-(trifluoromethyl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3N3/c9-8(10,11)5-1-4(3-12)2-6(13)7(5)14/h1-2H,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKIFWZKDVRJGBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)N)N)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methylthiazol-2-yl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2585512.png)

![Tert-butyl 6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B2585515.png)

![2-[(4-Bromophenoxy)methyl]-5-(difluoromethyl)furan](/img/structure/B2585517.png)

![[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-(1-methyltriazol-4-yl)methanone](/img/structure/B2585518.png)

![Benzyl N-[cyclohexyl(phenylsulfonyl)methyl]-carbamate](/img/structure/B2585519.png)

![3-[2-(3,4-Difluorophenoxy)phenyl]acrylic acid](/img/structure/B2585521.png)

![1-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B2585525.png)

![N-(2-Morpholin-4-yl-2-thiophen-2-ylethyl)-[1,3]thiazolo[4,5-c]pyridin-2-amine](/img/structure/B2585531.png)